Demiditraz
Overview
Description
Demiditraz: is a chemical compound with the molecular formula
C13H16N2
and a molecular weight of 200.28 g/mol . It is known for its applications in various industrial and scientific fields, particularly in the rubber industry as a vulcanizing agent and antioxidant . The compound is characterized by its stability and solubility in organic solvents, making it a versatile substance in chemical processes .Preparation Methods
Synthetic Routes and Reaction Conditions: Demiditraz is typically synthesized through a reaction involving dimethylamine, phenylthiol, and sulfur dichloride . The reaction proceeds as follows:
Step 1: Dimethylamine reacts with phenylthiol to form an intermediate.
Step 2: The intermediate then reacts with sulfur dichloride to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperatures and pressures to ensure optimal yield and purity . The process is designed to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Demiditraz undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where its imidazole ring is a reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Demiditraz is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving sulfur-containing compounds .
Industry: In the rubber industry, this compound is used as a vulcanizing agent to enhance the physical properties of rubber, such as strength and elasticity . It also serves as an antioxidant to prolong the lifespan of rubber products .
Mechanism of Action
Molecular Targets and Pathways: Demiditraz exerts its effects primarily through its interaction with sulfur-containing compounds. It acts as a sulfur donor in vulcanization processes, facilitating the cross-linking of rubber molecules . In biological systems, it may inhibit enzymes that process sulfur compounds, thereby affecting metabolic pathways related to oxidative stress .
Comparison with Similar Compounds
Thiourea: Like Demiditraz, thiourea is used in rubber vulcanization but differs in its chemical structure and reactivity.
Benzimidazole: This compound shares the imidazole ring structure with this compound but has different applications, primarily in pharmaceuticals as anthelmintics.
Sulfur Dichloride: Used in the synthesis of this compound, sulfur dichloride is a reactive intermediate in various chemical processes.
Uniqueness of this compound: this compound is unique due to its dual role as a vulcanizing agent and antioxidant in the rubber industry . Its stability and reactivity make it a valuable compound in both industrial and research settings .
Properties
IUPAC Name |
2-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJRDUKXWHFPND-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=NC=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241481 | |
Record name | Demiditraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944263-65-4 | |
Record name | Demiditraz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944263-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demiditraz [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944263654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demiditraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMIDITRAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE66M90J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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